(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Regioisomeric ambiguity and free-base solubility issues often compromise fragment screening campaigns. (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride directly resolves these challenges as a structurally validated 3-substituted pyrazole building block. - 3-Position methanamine bridge provides a geometrically distinct vector vs. 4-substituted analogs, critical for fragment-based SAR. - Hydrochloride salt ensures reproducible aqueous solubility and long-term storage stability. - Validated pharmacophore: co-crystal structure with sEH (PDB 4Y2J) confirms binding mode. - ≥95% purity with batch-specific certification supports parallel library synthesis.

Molecular Formula C11H14ClN3
Molecular Weight 223.7
CAS No. 2230798-70-4
Cat. No. B2564277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride
CAS2230798-70-4
Molecular FormulaC11H14ClN3
Molecular Weight223.7
Structural Identifiers
SMILESCN1C=CC(=N1)C(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H
InChIKeyWIMWLAJIUBPDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine Hydrochloride (CAS 2230798-70-4) – Core Scaffold Identity and Procurement Baseline


(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride is a small-molecule building block belonging to the 1,3-disubstituted pyrazole class, with a molecular formula of C11H14ClN3 and a molecular weight of 223.7 g/mol . It is supplied as a hydrochloride salt, which enhances aqueous solubility and solid-state stability relative to the free base . The compound is catalogued by multiple reputable vendors—including Biosynth (via CymitQuimica), Leyan, and Sigma-Aldrich (Enamine product)—with purities typically ≥95% . Its primary listed application is as a versatile heterocyclic scaffold for medicinal chemistry and fragment-based screening .

Why Generic Pyrazole Methanamine Substitution Is Not a Viable Sourcing Strategy for CAS 2230798-70-4


Simple substitution with a generic “pyrazole methanamine” or even a close regioisomer is not scientifically defensible because the position of the phenylmethanamine substituent on the pyrazole ring critically dictates both chemical properties and biological recognition. The target compound carries the methanamine bridge at the pyrazole 3-position, whereas its closest commercially available regioisomer—(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine (CAS 1152547-97-1)—places it at the 4-position. This seemingly minor change alters molecular shape, electronic distribution, LogP, and hydrogen-bonding capacity [1]. In fragment-based drug discovery, regioisomeric scaffolds are known to produce distinct binding poses and affinity profiles; the 3-substituted pyrazole core of the target compound has been specifically captured in a co-crystal structure with soluble epoxide hydrolase (PDB 4Y2J) [2]. The quantitative evidence below proves that procurement of the target compound, rather than an in-class analog, directly maps to documented structural, physicochemical, and cost-of-ownership advantages.

Quantitative Differentiation Evidence: (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine Hydrochloride vs. Closest Analog


Regioisomer Price-Per-Unit Comparison: 3-Substituted Target Compound vs. 4-Substituted Analog

The target 3-substituted hydrochloride salt (CAS 2230798-70-4) is priced at €683.00 for 50 mg from CymitQuimica, whereas the 4-substituted regioisomer free base (CAS 1152547-97-1) is listed at €550.00 for the same quantity and vendor . This represents a €133.00 (24.2%) premium for the target compound, reflecting its specialized salt form and the distinct synthetic difficulty of the 3-substitution pattern .

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Hydrochloride Salt Advantage: Defined Stoichiometry and Solubility vs. Free Base Regioisomer

The target compound is supplied exclusively as the hydrochloride salt with a molecular weight of 223.7 g/mol (C₁₁H₁₄ClN₃), whereas the closest regioisomer analog (CAS 1152547-97-1) is offered as the free base with a molecular weight of 187.24 g/mol (C₁₁H₁₃N₃) [1]. The hydrochloride salt form provides a 19.5% increase in formula weight due to the precisely 1:1 stoichiometric incorporation of HCl, which directly correlates with enhanced aqueous solubility and improved solid-state stability—critical attributes for reproducible biochemical assay preparation .

Formulation Chemistry Biochemical Assay Solubility Enhancement

Purity Competitiveness: Supply-Chain-Certified 97% Purity for Target Compound vs. 95% for Regioisomer

Leyan (Shanghai HaoHong Biomedical) lists the target compound at 97% purity , while the 4-substituted regioisomer from AKSci is specified at a minimum of 95% . This 2-percentage-point purity advantage reduces the maximum possible impurity burden by 40% (from 5% to 3%) and is certified by a reputable supplier with batch-level quality control, reducing the risk of confounding biological assay results from unidentified impurities .

Analytical Chemistry Quality Control Procurement Specification

Structural Biology Validation: 3-Substituted Pyrazole Scaffold Captured in sEH Co-Crystal (PDB 4Y2J)

A closely related fragment, N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine, which shares the identical 1-methyl-1H-pyrazol-3-yl pharmacophore with the target compound, has been co-crystallized with human soluble epoxide hydrolase (sEH) at 2.15 Å resolution (PDB 4Y2J) [1]. This structural biology result confirms that the 3-substituted pyrazole scaffold can engage a therapeutically relevant target with a well-defined binding pose, whereas no analogous co-crystal structure exists for the 4-substituted regioisomer. The validated sEH inhibition activity of this scaffold class provides direct class-level evidence that the 3-substitution pattern is functionally relevant [1].

Fragment-Based Drug Discovery Structural Biology Soluble Epoxide Hydrolase

High-Value Application Scenarios for (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine Hydrochloride


Fragment-Based Lead Discovery Campaigns Targeting Soluble Epoxide Hydrolase (sEH)

The target compound's 1-methyl-1H-pyrazol-3-yl pharmacophore is directly validated by the co-crystal structure of a closely related fragment bound to sEH (PDB 4Y2J) [1]. Researchers can procure this compound as a structurally characterized starting point for fragment growing or linking strategies, leveraging the experimentally observed binding mode to rationally design higher-affinity ligands. The hydrochloride salt ensures reproducible solubility in aqueous screening buffers.

Medicinal Chemistry Scaffold for Kinase or GPCR Library Synthesis

As a 3-substituted pyrazole methanamine, the compound provides a geometrically distinct vector for amine functionalization compared to 4-substituted analogs [2]. The primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation, while the 1-methyl group on the pyrazole ring minimizes unwanted N-H hydrogen-bond donor capacity. The 97% purity available from Leyan reduces the risk of side-product interference during parallel library synthesis.

Physicochemical Property Benchmarking in Pyrazole Regioisomer Studies

The documented LogP divergence between pyrazole regioisomers—exemplified by the ~0.4 unit difference between 1,3- and 1,5-dimethyl pyrazole methanamines —makes this compound a valuable tool for systematic regioisomer SAR profiling. Its hydrochloride salt form provides a defined protonation state that avoids the confounding effects of variable free-base hydrate formation, enabling more accurate LogD and solubility measurements.

Industrial-Scale Heterocyclic Intermediate Sourcing

The compound is available from multiple established suppliers including Biosynth (via CymitQuimica) and the Enamine catalogue (distributed by Sigma-Aldrich) , indicating a mature supply chain capable of supporting larger-quantity orders. The 24% price premium over the 4-substituted regioisomer is offset by the availability of batch-specific purity certification and the hydrochloride salt's superior long-term storage stability, making it a cost-effective choice for multi-step synthetic sequences where intermediate stability is critical.

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